Aluminum,2,6,6-tetramethyl-3,5-heptanedionato)-

Description

Properties

InChI |

InChI=1S/3C11H20O2.Al/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIGDHMCMRAAAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H60AlO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14319-08-5 | |

| Record name | NSC174884 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

What are the chemical properties of Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate)?

An In-Depth Technical Guide to the Chemical Properties of Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate)

Abstract

Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly abbreviated as Al(tmhd)₃ or Al(dpm)₃, is an organometallic coordination complex of significant interest in materials science and chemical synthesis.[1] Its unique combination of high volatility, thermal stability, and clean decomposition pathways makes it a premier precursor for the deposition of high-purity aluminum-containing thin films via Metal Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD).[2] This guide provides a comprehensive examination of its core chemical properties, synthesis, and reactivity, offering field-proven insights for professionals in research and development.

Molecular Structure and Coordination Chemistry

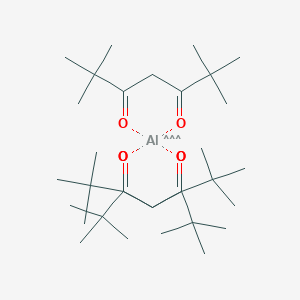

Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is a coordination complex featuring a central aluminum(III) ion. The aluminum center is chelated by three bulky bidentate ligands, 2,2,6,6-tetramethyl-3,5-heptanedionate (tmhd), which is the conjugate base of 2,2,6,6-tetramethyl-3,5-heptanedione.

The 'tmhd' ligand is a β-diketonate. The two oxygen atoms of the deprotonated ligand coordinate with the aluminum ion, forming a stable six-membered chelate ring. This arrangement results in a hexacoordinated geometry around the aluminum center, typically adopting an octahedral configuration. The bulky tert-butyl groups on the ligand sterically shield the central metal ion, contributing to the molecule's stability and influencing its solubility in nonpolar organic solvents.

Caption: Chelate structure of Al(tmhd)₃.

Physicochemical Properties

The physical and chemical characteristics of Al(tmhd)₃ are fundamental to its handling and application. It is a white, crystalline solid at room temperature.[3] The compound is notable for its ability to sublime at relatively low temperatures, a critical attribute for vapor deposition techniques.

| Property | Value | Source(s) |

| Chemical Formula | C₃₃H₅₇AlO₆ | [4][5] |

| Molecular Weight | 576.78 g/mol | [4] |

| Appearance | White powder or crystals | [3] |

| Melting Point | 264-267 °C | [3] |

| Boiling Point | >400 °C (at 0.15 mmHg) | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethyl acetate. | [1][6] |

| Vapor Pressure | 0.1 mm (temperature not specified) | [1] |

| CAS Number | 14319-08-5 | [4][5] |

Synthesis and Handling

General Synthesis Pathway

The synthesis of metal β-diketonates, including Al(tmhd)₃, typically follows a straightforward acylation reaction.[7][8] A common laboratory-scale method involves the reaction of an aluminum salt (e.g., aluminum chloride) with 2,2,6,6-tetramethyl-3,5-heptanedione in a suitable solvent.[9] A base is required to deprotonate the β-diketone, facilitating its coordination to the metal center.

The causality for this choice rests on the acidic nature of the proton between the two carbonyl groups in the tmhd ligand. The base abstracts this proton to form the nucleophilic enolate, which then displaces the counter-ions (e.g., chloride) from the aluminum salt.

Caption: Generalized workflow for the synthesis of Al(tmhd)₃.

Experimental Protocol: Synthesis of Al(tmhd)₃

This protocol is a representative example and must be adapted and performed with appropriate safety measures in a controlled laboratory environment.

-

Preparation: In a round-bottom flask, dissolve a stoichiometric amount of aluminum chloride (AlCl₃) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Ligand Addition: In a separate vessel, dissolve three molar equivalents of 2,2,6,6-tetramethyl-3,5-heptanedione (Htmhd) in ethanol.

-

Reaction: Slowly add the Htmhd solution to the stirring AlCl₃ solution.

-

Basification: Add a slight excess of a base (e.g., aqueous ammonia) dropwise to the mixture to facilitate the deprotonation of Htmhd and promote the precipitation of the Al(tmhd)₃ complex. A white precipitate should form.

-

Digestion: Gently heat and stir the mixture for 1-2 hours to ensure the reaction goes to completion.

-

Isolation: Cool the mixture to room temperature and collect the white solid product by vacuum filtration.

-

Purification: Wash the crude product with deionized water and then a small amount of cold ethanol to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate or by sublimation.

-

Drying: Dry the purified product under vacuum to yield white crystals of Al(tmhd)₃.

Thermal Stability and Reactivity

Thermal Properties

The thermal stability of Al(tmhd)₃ is a cornerstone of its utility. It is stable at temperatures required for sublimation, allowing for its transport in the vapor phase without significant decomposition.[2] This property is essential for MOCVD, where a steady and reproducible delivery of the precursor to the substrate is critical for uniform film growth.[2] Thermogravimetric analysis (TGA) is the standard method to validate the thermal stability and determine the optimal temperature window for sublimation.

Chemical Reactivity

-

Hydrolysis: While stable under anhydrous conditions, Al(tmhd)₃ is susceptible to hydrolysis. Exposure to moisture can lead to the protonation of the diketonate ligand and the formation of aluminum hydroxides.[10] This necessitates handling and storage in a dry, inert atmosphere (e.g., in a glovebox or desiccator).[11]

-

Precursor for Deposition: The primary application of Al(tmhd)₃ is as a chemical vapor deposition precursor.[5][12] At elevated substrate temperatures (typically >300°C), the molecule undergoes thermal decomposition. The organic ligands break away, and in the presence of an oxidizing agent (like O₂, H₂O, or O₃), aluminum reacts to form a high-purity aluminum oxide (Al₂O₃) thin film. The volatile organic byproducts are removed by the vacuum system.

-

Solubility: The compound is insoluble in water but demonstrates good solubility in many nonpolar organic solvents.[1] This allows for its use in solution-based deposition techniques and as a catalyst in certain organic reactions. The bulky, nonpolar tert-butyl groups of the ligands are responsible for this solubility profile.

Conclusion

Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) possesses a well-defined set of chemical properties that make it an exemplary precursor for advanced materials synthesis. Its octahedral coordination geometry, high thermal stability, and clean decomposition are directly responsible for its widespread use in producing high-quality aluminum oxide films for the semiconductor and optics industries. A thorough understanding of its synthesis, handling requirements—particularly its moisture sensitivity—and thermal behavior is critical for its effective and safe utilization in research and industrial applications.

References

-

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum. Ereztech. [Link]

-

Synthesis, characterization and thermostability of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III). ResearchGate. [Link]

-

Vapor Pressure Measurements of Sc(tmhd)3 and Synthesis of Stabilized Zirconia Thin Films by Hybrid CVD Technique Using Sc(tmhd)3, Zr(tmhd)4, and Al(acac)3. ACS Publications. [Link]

-

Aluminum Tris(2,2,6,6-tetramethyl-3,5-heptanedionate). American Elements. [Link]

-

Sonolysis of Metal Beta-Diketonates in Alkanes. PubMed. [Link]

-

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III). Ereztech. [Link]

- Synthesis method of 2,2,6,6-tetramethyl-3,5-heptadione.

-

Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. Oriental Journal of Chemistry. [Link]

-

Hydrolysis of Aluminum Alkoxides and Bayerite Conversion. ResearchGate. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. researchgate.net [researchgate.net]

- 3. Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum | Aluminum Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) | C33H63AlO6 - Ereztech [ereztech.com]

- 4. Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum [cymitquimica.com]

- 5. strem.com [strem.com]

- 6. TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)SCANDIUM(III) | 15492-49-6 [chemicalbook.com]

- 7. CN106397164A - Synthesis method of 2,2,6,6-tetramethyl-3,5-heptadione - Google Patents [patents.google.com]

- 8. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) | Mn(TMHD)3 | Mn(C11H19O2)3 – Ereztech [ereztech.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum(III) (Al(TMHD)₃)

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum(III), commonly abbreviated as Al(TMHD)₃. This organometallic compound serves as a crucial precursor in various advanced material applications, including thin-film deposition and catalysis.[1] This document details a robust synthesis protocol, explains the rationale behind the experimental choices, and outlines a suite of analytical techniques for thorough characterization of the final product. It is intended for researchers, scientists, and professionals in materials science and drug development who require a deep, practical understanding of this versatile aluminum complex.

Introduction: The Significance of Al(TMHD)₃

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum(III), or Al(TMHD)₃, is a metal β-diketonate complex. Its structure features a central aluminum atom coordinated to three bulky organic ligands, 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD). This molecular architecture imparts several desirable properties, most notably its volatility and thermal stability, which are critical for its application in Metal-Organic Chemical Vapor Deposition (MOCVD).[2] MOCVD is a key technique for producing high-purity thin films of metal oxides, which are integral components in the manufacturing of semiconductors, LEDs, and other electronic devices.[1][2] The high purity achievable with Al(TMHD)₃, often exceeding 99.999%, makes it an exemplary precursor for these demanding applications.[1]

The bulky tert-butyl groups on the TMHD ligand sterically shield the central aluminum atom, contributing to the molecule's stability and preventing premature decomposition. This stability ensures that the precursor can be transported in the vapor phase to a substrate surface where controlled decomposition and film growth can occur.

Synthesis of Al(TMHD)₃: A Validated Protocol

The synthesis of Al(TMHD)₃ is typically achieved through the reaction of an aluminum source with the β-diketone ligand, 2,2,6,6-tetramethyl-3,5-heptanedione. The following protocol is a well-established method that yields a high-purity product.

Reagents and Materials

-

Aluminum source (e.g., aluminum isopropoxide, aluminum chloride)

-

2,2,6,6-tetramethyl-3,5-heptanedione (H-TMHD)

-

Anhydrous organic solvent (e.g., toluene, hexane)

-

Base (e.g., ammonia, sodium hydroxide) if starting from a salt like AlCl₃

-

Inert gas (e.g., nitrogen, argon)

-

Standard laboratory glassware (Schlenk line, reflux condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

Step-by-Step Synthesis Protocol

The following procedure describes the synthesis starting from aluminum isopropoxide, which is a common and effective precursor.

-

Reaction Setup: Assemble a clean, dry Schlenk flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere of nitrogen or argon. This is crucial to prevent the hydrolysis of the aluminum precursor and the final product.

-

Dissolution of Reactants: Dissolve a stoichiometric amount of aluminum isopropoxide in an anhydrous solvent such as toluene. In a separate flask, dissolve three molar equivalents of 2,2,6,6-tetramethyl-3,5-heptanedione in the same solvent.

-

Reaction: Slowly add the H-TMHD solution to the aluminum isopropoxide solution at room temperature with vigorous stirring. The causality here is to control the reaction rate and prevent localized overheating.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours. This ensures the reaction goes to completion and the byproduct, isopropanol, is driven off.

-

Isolation of Crude Product: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. This will leave a crude solid product.

-

Purification: The crude Al(TMHD)₃ is purified by sublimation under high vacuum. This method is highly effective for separating the volatile product from non-volatile impurities. The sublimation is typically carried out at temperatures between 150-200 °C. The purified product is collected as white crystals on a cold finger.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Al(TMHD)₃.

Comprehensive Characterization of Al(TMHD)₃

A thorough characterization of the synthesized Al(TMHD)₃ is essential to confirm its identity, purity, and suitability for its intended applications. The following analytical techniques provide a comprehensive profile of the compound.

Summary of Characterization Techniques

| Technique | Purpose | Expected Results |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the molecular structure and purity. | ¹H NMR will show characteristic peaks for the protons of the TMHD ligand. ¹³C NMR will confirm the carbon framework.[2] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm coordination. | Characteristic vibrational bands for the C=O and C=C bonds of the coordinated β-diketonate ligand will be observed.[2] |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | The mass spectrum should show the molecular ion peak corresponding to the mass of Al(TMHD)₃.[2] |

| Thermal Analysis (TGA/DSC) | To evaluate thermal stability and volatility. | Thermogravimetric analysis (TGA) will show the sublimation temperature and any decomposition events. Differential Scanning Calorimetry (DSC) will determine the melting point.[2] |

| Single-Crystal X-ray Diffraction (SC-XRD) | To determine the precise three-dimensional molecular structure. | Provides detailed information on bond lengths, bond angles, and the coordination geometry of the aluminum center.[3] |

| Elemental Analysis | To determine the elemental composition (%C, %H). | The experimental percentages of carbon and hydrogen should match the calculated values for the chemical formula C₃₃H₅₇AlO₆.[4] |

Detailed Experimental Protocols for Characterization

-

NMR Spectroscopy: A sample of the purified Al(TMHD)₃ is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and analyzed using a standard NMR spectrometer.

-

FTIR Spectroscopy: A small amount of the solid sample is analyzed using an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for ease of sampling.[5]

-

Mass Spectrometry: The sample is introduced into a mass spectrometer, often using techniques like Electron Impact (EI) or Electrospray Ionization (ESI), to generate the mass spectrum.[2]

-

Thermal Analysis: A small, precisely weighed sample is heated in a TGA/DSC instrument under a controlled atmosphere (e.g., nitrogen) to obtain the thermal profile.

-

Single-Crystal X-ray Diffraction: A suitable single crystal of Al(TMHD)₃ is mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure.[3]

Interrelation of Characterization Methods

Caption: Relationship between properties and characterization methods.

Health and Safety Considerations

While the Safety Data Sheet for Al(TMHD)₃ does not list specific hazard statements, general laboratory safety precautions should always be followed.[6] It is recommended to handle the compound in a well-ventilated area or a fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] Precautionary statements suggest avoiding contact with eyes, skin, and clothing.[6]

Conclusion

This technical guide has provided a detailed framework for the synthesis and comprehensive characterization of Al(TMHD)₃. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can confidently produce and validate high-purity Al(TMHD)₃ for a variety of advanced applications. The suite of characterization techniques described ensures a thorough understanding of the material's identity, purity, and physical properties, which is paramount for its successful implementation in sensitive processes like MOCVD.

References

-

American Elements. (n.d.). Aluminum Tris(2,2,6,6-tetramethyl-3,5-heptanedionate). Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis, characterization and thermostability of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III). Retrieved from [Link]

-

Materials Advances (RSC Publishing). (n.d.). A mass spectrometrical surface chemistry study of aluminum nitride ALD from tris-dimethylamido aluminum and ammonia. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Synthesis and Characterization of Organoaluminum Compounds Containing the Trimethylsilylmethyl Substituent Al(CH2SiMe3)2Br, Al(C. Retrieved from [Link]

-

ACS Publications. (n.d.). Vapor Pressure Measurements of Sc(tmhd)3 and Synthesis of Stabilized Zirconia Thin Films by Hybrid CVD Technique Using Sc(tmhd)3, Zr(tmhd)4, and Al(acac)3 [tmhd, 2,2,6,6-tetramethyl-3,5-heptanedione; acac, 2,4. Retrieved from [Link]

-

Ereztech. (n.d.). Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum. Retrieved from [Link]

-

The Journal of Physical Chemistry C - ACS Publications. (n.d.). Al2O3 Atomic Layer Deposition with Trimethylaluminum and Ozone Studied by in Situ Transmission FTIR Spectroscopy and Quadrupole Mass Spectrometry. Retrieved from [Link]

-

ChemBK. (2024, April 10). Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum (III), (La(TMHD)3). Retrieved from [Link]

-

Diva-portal.org. (2024, October 28). A mass spectrometrical surface chemistry study of aluminum nitride ALD from tris-dimethylamido aluminum and ammonia. Retrieved from [Link]

-

Gelest, Inc. (2016, September 22). TRIMETHYLALUMINUM. Retrieved from [Link]

-

SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Research Scientific. (n.d.). ALUMINUM TRIS(2,2,6,6-TETRAMETHYL-3,5-HE PTANEDIONATE), 98%. Retrieved from [Link]

-

Bulgarian Chemical Communications. (n.d.). Crystalline quality in aluminum single crystals, characterized by X-Ray diffraction and Rocking-Curve analysis. Retrieved from [Link]

-

Advanced Photon Source. (n.d.). Single Crystal Tests of Three Dimensional X-ray Diffraction Microscopy Introduction Methods and Materials. Retrieved from [Link]

-

NIH. (2019, September 13). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Thermal analysis of mixtures containing Al powder under oxidizing atmospheres. Retrieved from [Link]

-

YouTube. (2023, August 17). 3D vs 1D XRD Data: Single Crystal Spots vs Powder Peaks Explained. Retrieved from [Link]

-

MDPI. (2023, August 15). A Review on the Analysis of Thermal and Thermodynamic Aspects of Grain Refinement of Aluminum-Silicon-Based Alloys. Retrieved from [Link]

-

ACS Publications. (2025, May 22). Quantitative Mass Spectrometry Imaging Protocols for Spatially Heterogeneous Samples. Retrieved from [Link]

-

Ereztech. (n.d.). 2,2,6,6-Tetramethyl-3,5-heptanedionate(III)lanthanum. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 3 FTIR spectra of gases evolved from (a) CH 3 NH 3 Cl and (b) CH 3.... Retrieved from [Link]113)

Sources

- 1. americanelements.com [americanelements.com]

- 2. researchgate.net [researchgate.net]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum | Aluminum Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) | C33H63AlO6 - Ereztech [ereztech.com]

- 5. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sds.strem.com [sds.strem.com]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly known as Al(tmhd)₃, is a pivotal precursor in the fabrication of high-purity alumina (Al₂O₃) thin films via Metal Organic Chemical Vapor Deposition (MOCVD). Its efficacy in these applications is intrinsically linked to its thermal behavior. A thorough understanding of its thermal stability and decomposition pathways is paramount for process optimization, ensuring film purity, and maintaining safety. This guide provides a detailed exploration of the thermal characteristics of Al(tmhd)₃, synthesizing available data with established principles of thermal analysis and the chemistry of related metal β-diketonate complexes. We delve into the factors governing its stability, probable decomposition mechanisms, and present standardized protocols for its thermal characterization.

Introduction: The Significance of Al(tmhd)₃ in Advanced Materials

Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is an organometallic compound featuring an aluminum core coordinated to three bulky β-diketonate ligands.[1][2][3][4][5][6][7][8] This molecular structure imparts desirable properties for MOCVD applications, including sufficient volatility and thermal stability to be transported into a reaction chamber in the gas phase. The quality, purity, and properties of the resulting alumina films are directly influenced by the thermal decomposition characteristics of the Al(tmhd)₃ precursor.[9] Uncontrolled or poorly understood decomposition can lead to the incorporation of carbonaceous impurities and the formation of non-ideal film microstructures.

This guide serves as a technical resource for researchers and professionals working with Al(tmhd)₃, offering insights into its thermal behavior to enable precise control over deposition processes.

Thermal Stability of Al(tmhd)₃: A Multifaceted Property

The thermal stability of Al(tmhd)₃ is not a singular value but rather a range influenced by several experimental parameters. Key factors include the heating rate, the surrounding atmosphere, and the pressure. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing this stability.

Insights from Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC) Insights

DSC measures the heat flow into or out of a sample as it is heated or cooled. For Al(tmhd)₃, the DSC curve would reveal endothermic peaks associated with melting and vaporization, and potentially exothermic peaks corresponding to decomposition. The melting point of Al(tmhd)₃ is reported to be in the range of 264-267 °C.[2]

Table 1: Key Thermal Properties of Al(tmhd)₃

| Property | Value | Source |

| Melting Point | 264-267 °C | [2] |

| Decomposition Onset | Varies with conditions | Inferred from related compounds[10] |

| Volatility | Sufficient for MOCVD | [10] |

The Decomposition Pathway of Al(tmhd)₃: A Mechanistic Exploration

The thermal decomposition of Al(tmhd)₃ involves the fragmentation of the ligand and the cleavage of the metal-ligand bonds. While a definitive study coupling TGA with evolved gas analysis for Al(tmhd)₃ is not prevalent in the literature, the decomposition mechanism can be inferred from studies on similar metal β-diketonates.

It is proposed that the decomposition is initiated by the cleavage of the weakest bonds within the molecule. For metal β-diketonate complexes, the bond dissociation energy generally follows the trend: C-O > M-O > C-C(CH₃)₃ > C-C and C-H.[10] This suggests that the initial fragmentation likely occurs at the C-C(CH₃)₃ bond of the bulky tert-butyl groups or the Al-O bond.

The decomposition in an inert atmosphere is expected to proceed through a series of radical reactions, leading to the formation of volatile organic fragments and a solid residue of aluminum oxide or aluminum carbide, depending on the conditions. In the presence of an oxidizing agent, such as oxygen, the organic ligands would be combusted, leading to the formation of CO₂, H₂O, and a pure alumina residue.

Probable Gaseous Decomposition Products

Based on the structure of the tmhd ligand, the following gaseous products are likely to be evolved during thermal decomposition:

-

Isobutylene (2-methylpropene): From the fragmentation of the tert-butyl groups.

-

Acetone: From the cleavage of the diketonate backbone.

-

Carbon monoxide and carbon dioxide: From further oxidation or rearrangement reactions.

-

Various other hydrocarbons: Resulting from complex radical recombination reactions.

The definitive identification of these products requires Evolved Gas Analysis (EGA) techniques.[2][11]

Experimental Protocols for Thermal Analysis of Al(tmhd)₃

To ensure reliable and reproducible data, standardized experimental protocols are crucial. The following sections detail the methodologies for TGA and DSC analysis of Al(tmhd)₃.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of Al(tmhd)₃.

Instrumentation: A high-precision thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Place 5-10 mg of Al(tmhd)₃ powder into a clean, tared alumina or platinum crucible.

-

Instrument Setup:

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Set the initial temperature to ambient (e.g., 30 °C).

-

-

Thermal Program:

-

Equilibrate the sample at the initial temperature for 5 minutes.

-

Heat the sample from the initial temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Hold at 600 °C for 10 minutes to ensure complete decomposition.

-

-

Data Analysis:

-

Plot the mass change (%) as a function of temperature.

-

Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

Calculate the residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and other thermal transitions of Al(tmhd)₃.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Hermetically seal 2-5 mg of Al(tmhd)₃ powder in an aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at an initial temperature well below the expected melting point (e.g., 200 °C).

-

Heat the sample to a temperature above the melting point (e.g., 300 °C) at a heating rate of 10 °C/min.

-

Cool the sample back to the initial temperature at a rate of 10 °C/min.

-

Perform a second heating cycle under the same conditions to observe the thermal behavior of the previously melted and re-solidified sample.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the onset and peak temperatures of any endothermic or exothermic events. The sharp endotherm corresponds to the melting point.

-

Visualizing the Workflow and Decomposition

Experimental Workflow

The following diagram illustrates the logical flow of the experimental analysis of Al(tmhd)₃'s thermal properties.

Caption: Proposed thermal decomposition pathway for Al(tmhd)₃.

Conclusion and Future Directions

A comprehensive understanding of the thermal stability and decomposition of Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is critical for its effective use in MOCVD and other applications. While direct, detailed mechanistic studies are not widely published, a robust understanding can be constructed from the principles of thermal analysis and by analogy to related metal β-diketonate compounds.

Future research should focus on detailed Evolved Gas Analysis (EGA) studies, coupling TGA with techniques like Mass Spectrometry (MS) and Fourier Transform Infrared Spectroscopy (FTIR), to definitively identify the gaseous byproducts of Al(tmhd)₃ decomposition. [2][4][10][11][12]Furthermore, computational studies employing methods such as Density Functional Theory (DFT) could provide valuable insights into the bond dissociation energies and reaction pathways at a molecular level. [13][14][15]Such studies will enable a more precise control over the deposition of high-quality alumina thin films for advanced electronic and optical applications.

References

-

A mass spectrometrical surface chemistry study of aluminum nitride ALD from tris-dimethylamido aluminum and ammonia. (2024). Diva-portal.org. [Link]

-

Mechanism and Kinetic Parameters of the Thermal Decomposition of Gibbsite Al(OH)3 by Thermogravimetric Analysis. (n.d.). [Link]

-

Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. (2020). National Institutes of Health. [Link]

-

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum. (n.d.). Ereztech. [Link]

-

ALUMINUM TRIS(2,2,6,6-TETRAMETHYL-3,5-HE PTANEDIONATE), 98%. (n.d.). Research Scientific. [Link]

-

Synthesis, characterization and thermostability of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) | Request PDF. (n.d.). ResearchGate. [Link]

-

Thermal Decomposition Mechanism of 1,3,5,7-Tetranitro-1,3,5,7-tetrazocane Accelerated by Nano-Aluminum Hydride (AlH3): ReaxFF-Lg Molecular Dynamics Simulation. (2020). National Institutes of Health. [Link]

-

Kinetics and Mechanism of the Thermal Decomposition Reaction of 3,3,6,6-tetramethyl-1,2,4,5-tetroxane in Methanol Solution. (2015). ResearchGate. [Link]

-

Thermal Decomposition Mechanism of 1,3,5,7-Tetranitro-1,3,5,7-tetrazocane Accelerated by Nano-Aluminum Hydride (AlH3): ReaxFF-Lg Molecular Dynamics Simulation. (2020). PubMed. [Link]

-

TGA/DSC 3+. (n.d.). Mettler Toledo. [Link]

-

TGA and DSC analysis of La ͑ tmhd ͒ 3 -TETEA. (n.d.). ResearchGate. [Link]

-

TG/DSC curves of a) Bi(tmhd) 3 , b) Bi(p-tol) 3 , and c) Bi(o-tol) 3 in a pure nitrogen atmosphere. (Endo = endothermic). (n.d.). ResearchGate. [Link]

-

Kinetics of thermal decomposition of ammonium perchlorate with nanocrystals of NixCo1−x Fe2O4 (x = 0, 0.05, and 1) ferrite. (n.d.). [Link]

-

Thermal behavior and decomposition kinetics. (2003). Semantic Scholar. [Link]

-

Decomposition of tetra-alkylammonium thiomolybdates characterised by thermoanalysis and mass spectrometry. (n.d.). ResearchGate. [Link]

-

Thermally Driven Layered Phase Transition and Decomposition Kinetics of γ-AlH3: A Multiscale Study Integrating Core-Shell Dynamics and Fluorescence-Guided Analysis. (n.d.). MDPI. [Link]

-

Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. (2022). MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Evolved gas analysis - Wikipedia [en.wikipedia.org]

- 3. ias.ac.in [ias.ac.in]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. strem.com [strem.com]

- 7. Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum | Aluminum Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) | C33H63AlO6 - Ereztech [ereztech.com]

- 8. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. measurlabs.com [measurlabs.com]

- 12. On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 1: EGA-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thermal Decomposition Mechanism of 1,3,5,7-Tetranitro-1,3,5,7-tetrazocane Accelerated by Nano-Aluminum Hydride (AlH3): ReaxFF-Lg Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Computational study of the thermal decomposition and the thermochemistry of allyl ethers and allyl sulfides [ouci.dntb.gov.ua]

- 15. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Vapor Pressure of Al(TMHD)₃ for CVD and ALD Applications

Introduction: The Critical Role of Precursor Vapor Pressure in Thin Film Deposition

Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly abbreviated as Al(TMHD)₃ or Al(dpm)₃, is a solid organometallic precursor widely utilized in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) processes.[1][2] Its utility stems from its volatility and thermal stability, which allow for the controlled deposition of high-purity aluminum-containing thin films, such as aluminum oxide (Al₂O₃), a critical component in microelectronics as a dielectric layer.[3]

The success of any CVD or ALD process is fundamentally tied to the precise and reproducible delivery of the precursor vapor into the reaction chamber.[4][5] This delivery rate is directly governed by the precursor's vapor pressure, which is its equilibrium pressure in a closed system at a given temperature.[6] An accurate understanding and characterization of the vapor pressure-temperature relationship for Al(TMHD)₃ is, therefore, not an academic exercise but a cornerstone of process design, optimization, and control for researchers and drug development professionals working with advanced material interfaces.

This guide provides a comprehensive overview of the theoretical underpinnings, experimental determination, and practical data for the vapor pressure of Al(TMHD)₃, designed to equip scientists and engineers with the necessary knowledge for its effective application.

Theoretical Framework: Quantifying Volatility

The vapor pressure of a solid, like Al(TMHD)₃, arises from sublimation—the direct transition from the solid to the gas phase.[6] This property is intrinsically dependent on temperature. Two key thermodynamic relationships are used to model this dependency: the Clausius-Clapeyron equation and the Antoine equation.

The Clausius-Clapeyron Equation

The Clausius-Clapeyron relation provides a fundamental link between the vapor pressure of a substance and its temperature, based on its enthalpy of sublimation (ΔHsub).[7] The enthalpy of sublimation is the energy required to transform one mole of a substance from solid to gas.[7][8]

For sublimation, the differential form of the equation is:

Assuming the vapor phase behaves as an ideal gas and that the molar volume of the solid is negligible compared to the vapor, the equation can be integrated to yield a more practical linear form:

Where:

-

P is the vapor pressure.

-

T is the absolute temperature in Kelvin.

-

ΔHsub is the molar enthalpy of sublimation.

-

R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹).

-

C is a constant.

This equation is exceptionally powerful. By measuring the vapor pressure at several temperatures, one can plot ln(P) versus 1/T. The resulting straight line has a slope equal to -ΔHsub/R, allowing for the direct experimental determination of the enthalpy of sublimation.[9][10]

The Antoine Equation

While the Clausius-Clapeyron equation is derived from fundamental thermodynamic principles, the Antoine equation is a semi-empirical correlation that often provides a more accurate fit to experimental data over a wider temperature range. It is a modification of the Clausius-Clapeyron equation:

Where A, B, and C are empirically determined constants specific to the substance.[11] While widely used for liquids, these constants are less commonly published for solid organometallic precursors. For Al(TMHD)₃, the Clausius-Clapeyron relationship is more frequently referenced in the scientific literature.

Experimental Determination of Vapor Pressure

Accurately measuring the low vapor pressures of solid organometallic compounds requires specialized techniques. The two most common and reliable methods are Thermogravimetric Analysis (TGA) and the Knudsen Effusion method.[4][12] The latter is a robust technique for determining absolute vapor pressures and was used to characterize Al(TMHD)₃ in key studies.[1][4]

The Knudsen Effusion Method

The Knudsen Effusion method is a dynamic gravimetric technique that measures the rate of mass loss of a sample that sublimes into a vacuum through a very small, well-defined orifice.[6] Under conditions of molecular flow (where the mean free path of the effusing molecules is larger than the orifice diameter), the rate of mass loss is directly proportional to the equilibrium vapor pressure.[12]

The relationship is described by the Hertz-Knudsen equation:

Where:

-

P is the vapor pressure.

-

dm/dt is the rate of mass loss.

-

Ao is the area of the orifice.

-

W is the Clausing factor (a correction for the orifice geometry, typically between 0 and 1).

-

R is the ideal gas constant.

-

T is the absolute temperature.

-

M is the molar mass of the effusing vapor.

The core of the experiment involves placing the sample in a "Knudsen cell" (a small container with a precision orifice) within a high-vacuum chamber and measuring the mass change over time at a constant temperature, often using a highly sensitive thermogravimetric analyzer (TGA).[8]

Experimental Protocol: Vapor Pressure Measurement of Al(TMHD)₃ via Knudsen Effusion-TGA

This protocol outlines a self-validating system for determining the vapor pressure of Al(TMHD)₃. The causality is clear: by precisely controlling the temperature and measuring the resulting mass loss rate through a known orifice, we can directly calculate the material's intrinsic vapor pressure.

1. Sample Preparation and Loading:

- Rationale: To avoid atmospheric contamination (e.g., moisture) which can alter the sample's properties, all handling should be performed in an inert atmosphere.

- Step 1: Handle the Al(TMHD)₃ powder inside a nitrogen-filled glovebox.

- Step 2: Accurately weigh a Knudsen cell with a known orifice diameter (e.g., 0.1 mm to 1.0 mm).

- Step 3: Load 3-5 mg of Al(TMHD)₃ into the cell and securely place the lid.

- Step 4: Re-weigh the loaded cell to determine the initial sample mass.

2. TGA System Setup:

- Rationale: A high-vacuum environment is critical to ensure molecular flow conditions and prevent background gases from interfering with the sublimation process.

- Step 5: Place the loaded Knudsen cell onto the TGA balance mechanism.

- Step 6: Seal the TGA chamber and begin evacuating the system using a turbomolecular pump to achieve a pressure below 10⁻⁵ mbar.

3. Isothermal Measurement:

- Rationale: Vapor pressure is a function of temperature. By holding the temperature constant, we can measure the steady-state mass loss rate corresponding to the vapor pressure at that specific temperature.

- Step 7: Set the initial temperature (e.g., 100°C / 373 K) and allow the system to stabilize.

- Step 8: Hold the sample at this temperature for a prolonged period (e.g., 60-180 minutes), continuously recording the sample mass versus time. A linear decrease in mass should be observed as the sample sublimes.

- Step 9: Increase the temperature in discrete steps (e.g., 10°C increments) through the desired measurement range (e.g., up to 170°C / 443 K), repeating the isothermal hold at each step.

4. Data Analysis:

- Rationale: The slope of the mass vs. time plot gives the rate of mass loss ( dm/dt ), which is the primary experimental variable needed for the Hertz-Knudsen equation.

- Step 10: For each isothermal segment, determine the rate of mass loss ( dm/dt ) by calculating the slope of the linear portion of the mass vs. time curve.

- Step 11: Using the Hertz-Knudsen equation, calculate the vapor pressure (P) at each temperature (T).

- Step 12: Plot ln(P) versus 1/T. The data points should form a straight line.

- Step 13: Perform a linear regression on the plot to determine the slope. From the slope (-ΔHsub/R), calculate the enthalpy of sublimation (ΔHsub) for Al(TMHD)₃. The y-intercept provides the constant 'C' for the Clausius-Clapeyron equation.

Diagram: Experimental Workflow for Vapor Pressure Determination

Caption: Workflow for Knudsen Effusion-TGA method.

Vapor Pressure Data for Al(TMHD)₃

A key study by M. Aslam Siddiqi et al. investigated the thermal properties of several metal(tmhd) compounds, including Al(TMHD)₃.[1][4] They determined the vapor pressure and enthalpy of sublimation using TGA and the Knudsen effusion method. Their measurements provide the most authoritative data currently available.

The study presents the Clausius-Clapeyron equation parameters for Al(TMHD)₃ based on experimental data collected over a specific temperature range.[4] While the exact equation is contained within the full publication, the essential findings are summarized below.

| Parameter | Value / Range | Source |

| Chemical Formula | Al(C₁₁H₁₉O₂)₃ | [11] |

| Molar Mass (M) | 576.78 g/mol | |

| Measurement Temperature Range | 341 K to 412 K (68°C to 139°C) | [1][4] |

| Enthalpy of Sublimation (ΔHsub) | Determined from Clausius-Clapeyron Plot | [1][4] |

| Vapor Pressure Equation | Parameters for log₁₀p(T)/p₀ = A - B/T provided | [4] |

| Single-Point Data | Sublimes at ~150°C (423 K) at 0.01 mmHg |

Note: The Clausius-Clapeyron parameters (A and B) are detailed in the referenced literature.[4]

Conclusion: Applying Vapor Pressure Data for Process Excellence

The vapor pressure of Al(TMHD)₃ is a critical parameter that dictates its behavior as a precursor in CVD and ALD systems. A thorough understanding of its temperature dependence, as described by the Clausius-Clapeyron equation, is essential for controlling the precursor flux and, consequently, the growth rate and properties of the deposited films. The experimental data, primarily established through Knudsen effusion techniques, provides a solid foundation for process modeling and development. By leveraging this data, researchers and engineers can ensure reproducible precursor delivery, leading to higher quality films and more reliable manufacturing processes in the fields of microelectronics, materials science, and beyond.

References

-

Siddiqi, M. A.; Siddiqui, R. A.; Atakan, B. Thermal Stability, Vapor Pressures, and Diffusion Coefficients of Some Metal 2,2,6,6-Tetramethyl-3,5-heptandionate [M(tmhd)n] Compounds. Journal of Chemical & Engineering Data2010 , 55 (6), 2149–2154. [Link]

-

Siddiqi, M. A.; Siddiqui, R. A.; Atakan, B. Thermal Stability, Vapor Pressures, and Diffusion Coefficients of Some Metal 2,2,6,6-Tetramethyl-3,5-heptandionate [M(tmhd)n] Compounds. Journal of Chemical & Engineering Data2010 , 55 (6). [Link]

-

Siddiqi, M. A. et al. Thermal Stability, Vapor Pressures, and Diffusion Coefficients of Some Metal 2,2,6,6-Tetramethyl-3,5-heptandionate [M(tmhd)n] Compounds. ResearchGate, 2010 . [Link]

-

Journal of Chemical & Engineering Data Vol. 55 (6). Mindat.org, 2010 . [Link]

-

Thermodynamics of CVD Precursors. University of Duisburg-Essen, 2023 . [Link]

-

Enthalpy of sublimation. Wikipedia. [Link]

-

Vapor Pressure Analyzer. Pragolab. [Link]

-

Jacobson, N. S. Thermodynamic Measurements Using the Knudsen Cell Technique. NASA Technical Reports Server, 2020 . [Link]

-

Clausius–Clapeyron relation. Wikipedia. [Link]

-

Trimethylaluminum. NIST WebBook. [Link]

-

Aluminum Tris(2,2,6,6-tetramethyl-3,5-heptanedionate). AMERICAN ELEMENTS. [Link]

-

Chickos, J. S.; Acree, W. E. Enthalpies of Sublimation of Organic and Organometallic Compounds. 1910–2001. UMSL, 2002 . [Link]

-

The Clausius-Clapeyron Equation. chemteam.info. [Link]

-

Enthalpy of sublimation – Knowledge and References. Taylor & Francis. [Link]

-

Jayaprakasam, S.; Raghunathan, V. S.; Nagaraja, K. S. Vapor Pressure Measurements of Sc(tmhd)3 and Synthesis of Stabilized Zirconia Thin Films by Hybrid CVD Technique Using Sc(tmhd)3, Zr(tmhd)4, and Al(acac)3 [tmhd, 2,2,6,6-tetramethyl-3,5-heptanedione; acac, 2,4-pentanedione] as Precursors. ACS Publications, 2009 . [Link]

-

Qualification of a sublimation tool applied to the case of metalorganic chemical vapor deposition of In₂O₃ from In(tmhd)₃ as a solid precursor. AIP Publishing, 2016 . [Link]

-

Heat of Sublimation. Chemistry LibreTexts, 2023 . [Link]

-

23.4: The Clausius-Clapeyron Equation. Chemistry LibreTexts, 2025 . [Link]

-

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum. Ereztech. [Link]

-

ALUMINUM TRIS(2,2,6,6-TETRAMETHYL-3,5-HE PTANEDIONATE), 98%. Research Scientific. [Link]

-

VAPOR PRESSURES OF PURE SUBSTANCES. Docenti UniNA. [Link]

-

Clausius-Clapeyron Equation. Chemistry LibreTexts, 2025 . [Link]

-

Knudsen Effusion. University of Wisconsin-Madison. [Link]

-

Vapor pressure determination by thermogravimetry. sump4.com. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. americanelements.com [americanelements.com]

- 3. researchgate.net [researchgate.net]

- 4. Thermodynamics of CVD Precursors [uni-due.de]

- 5. innovation.world [innovation.world]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Enthalpy of sublimation - Wikipedia [en.wikipedia.org]

- 8. Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum | Aluminum Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) | C33H63AlO6 - Ereztech [ereztech.com]

- 9. strem.com [strem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) 98 14319-08-5 [sigmaaldrich.com]

- 12. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate), a compound of significant interest in materials science and catalysis, offers a unique combination of thermal stability and reactivity. This guide, intended for professionals in research and development, provides a comprehensive overview of its molecular structure, synthesis, characterization, and burgeoning applications. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a cohesive narrative that underscores the scientific principles governing the utility of this versatile organoaluminum complex. We will delve into the causality behind experimental methodologies and explore the potential of this compound in cutting-edge applications, including those relevant to the pharmaceutical industry.

Molecular Identity and Physicochemical Properties

Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate), systematically named Aluminum, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-O,O')-, is an organoaluminum compound featuring a central aluminum ion coordinated by three bulky β-diketonate ligands.

Common Synonyms:

-

Aluminum tris(dipivaloylmethanato)

-

Al(thd)₃

-

Al(dpm)₃

-

Al(TMHD)₃

Key Identifiers:

The physical and chemical properties of Al(thd)₃ are summarized in the table below, highlighting its characteristics as a white, crystalline solid with notable thermal stability.

| Property | Value | Source(s) |

| Appearance | White crystalline solid | |

| Melting Point | 264-267 °C (lit.) | |

| Solubility | Insoluble in water; soluble in organic solvents | |

| Vapor Pressure | Exhibits volatility, suitable for MOCVD | |

| Thermal Stability | Thermally stable, decomposes at higher temperatures |

Molecular Structure and Bonding

The molecular structure of Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is central to its properties and reactivity. The aluminum(III) ion is hexacoordinated, forming an octahedral complex with the three bidentate 2,2,6,6-tetramethyl-3,5-heptanedionate ligands. Each ligand chelates to the aluminum center through its two oxygen atoms, forming a stable six-membered ring.

The bulky tert-butyl groups on the ligands provide significant steric hindrance around the aluminum core. This steric shielding is a key factor in the compound's stability, protecting the metal center from nucleophilic attack and preventing oligomerization. The coordination of the β-diketonate ligands to the aluminum ion involves a combination of ionic and covalent interactions.

Caption: 2D representation of the Al(thd)₃ molecular structure.

The octahedral geometry can exist as two possible isomers: facial (fac) and meridional (mer). For many tris-chelate complexes, the mer isomer is thermodynamically more stable. Solid-state NMR studies on the analogous complex, tris(8-hydroxyquinolinato)aluminium(III) (Alq₃), have been instrumental in distinguishing between these isomers in the solid state.[3] Similar techniques could be applied to elucidate the isomeric form of Al(thd)₃ in crystalline samples.

Synthesis and Purification

The synthesis of Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) typically involves the reaction of an aluminum salt with the β-diketone ligand, 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd), in the presence of a base to deprotonate the ligand. A general and adaptable protocol is provided below, based on common methods for the synthesis of metal β-diketonates.

Experimental Protocol: Synthesis of Al(thd)₃

-

Ligand Preparation: Dissolve 2,2,6,6-tetramethyl-3,5-heptanedione (3 equivalents) in a suitable organic solvent such as ethanol or methanol.

-

Base Addition: To the ligand solution, add a stoichiometric amount of a base (e.g., sodium hydroxide or ammonia solution) to facilitate the deprotonation of the β-diketone, forming the corresponding enolate.

-

Aluminum Salt Addition: In a separate vessel, dissolve an aluminum salt (1 equivalent), such as aluminum chloride (AlCl₃) or aluminum sulfate (Al₂(SO₄)₃), in water or an appropriate solvent.

-

Reaction: Slowly add the aluminum salt solution to the deprotonated ligand solution with vigorous stirring. The reaction mixture will likely form a precipitate of Al(thd)₃. The choice of an aqueous or non-aqueous solvent system will depend on the specific aluminum precursor and base used. For instance, the synthesis of the yttrium analogue, Y(thd)₃, involves the reaction of yttrium nitrate hydrate with the ligand in methanol.[4]

-

Isolation: The solid product is collected by filtration, washed with water to remove any inorganic salts, and then with a small amount of cold solvent to remove unreacted ligand.

-

Purification: The crude product can be purified by recrystallization from a suitable organic solvent (e.g., hexane, toluene) or by sublimation under reduced pressure, which takes advantage of its volatility.

Causality in Experimental Choices:

-

The use of a base is crucial to deprotonate the acidic proton of the β-diketone, making the oxygen atoms nucleophilic and capable of coordinating to the aluminum cation.

-

The choice of solvent is important for both the solubility of the reactants and the precipitation of the product.

-

Purification by sublimation is particularly effective for Al(thd)₃ due to its thermal stability and volatility, yielding a high-purity product suitable for applications like chemical vapor deposition.

Caption: A generalized workflow for the synthesis of Al(thd)₃.

Spectroscopic Characterization

A comprehensive characterization of Al(thd)₃ is essential to confirm its identity and purity. The following spectroscopic techniques are commonly employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of the free ligand, 2,2,6,6-tetramethyl-3,5-heptanedione, shows characteristic signals for the tert-butyl protons and the methine proton.[5] Upon coordination to aluminum, these signals will experience a shift. The spectrum of Al(thd)₃ is expected to show a sharp singlet for the 54 equivalent tert-butyl protons and a singlet for the 3 equivalent methine protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the methine carbon, the quaternary carbons of the tert-butyl groups, and the methyl carbons.

-

²⁷Al NMR: Aluminum-27 NMR is a powerful tool for probing the coordination environment of the aluminum center. For a hexacoordinated aluminum in a relatively symmetric environment, a single, albeit potentially broad, resonance is expected. The chemical shift and linewidth can provide valuable information about the symmetry of the coordination sphere. Solid-state ²⁷Al NMR can be particularly useful for distinguishing between different crystalline phases or isomers.[3]

Infrared (IR) Spectroscopy:

The IR spectrum of Al(thd)₃ is dominated by the vibrational modes of the ligand. Key absorptions include:

-

C=O stretching: In the free ligand, the keto-enol tautomerism results in characteristic C=O and C=C stretching bands. Upon coordination to aluminum, the C=O and C=C bond orders are averaged, leading to a shift in these vibrational frequencies.

-

Al-O stretching: The vibrations corresponding to the aluminum-oxygen bonds are typically observed in the low-frequency region of the spectrum (below 600 cm⁻¹).

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) can be used to determine the molecular weight of the complex. The fragmentation pattern will likely show the loss of one or more ligands. Studies on related compounds, such as tris-dimethylamido aluminum, have utilized mass spectrometry to investigate reaction mechanisms in deposition processes.[6]

Applications in Research and Development

The unique properties of Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) make it a valuable compound in several areas of research and development.

5.1. Precursor for Thin Film Deposition:

The primary application of Al(thd)₃ is as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) for the growth of aluminum-containing thin films, such as alumina (Al₂O₃). Its volatility and thermal stability allow for precise control over film growth at relatively low temperatures. High-purity alumina films are critical in the microelectronics industry as dielectric layers in capacitors and transistors.

5.2. Catalysis in Organic Synthesis:

Metal β-diketonate complexes are known to act as catalysts in a variety of organic transformations. While specific applications of Al(thd)₃ in pharmaceutical synthesis are not extensively documented in publicly available literature, its Lewis acidic aluminum center suggests potential as a catalyst in reactions such as:

-

Ring-opening polymerization: Aluminum complexes are widely used as initiators for the ring-opening polymerization of cyclic esters like lactide and caprolactone to produce biodegradable polymers.

-

Friedel-Crafts reactions: As a Lewis acid, it could potentially catalyze Friedel-Crafts alkylation and acylation reactions.

-

Asymmetric synthesis: Chiral versions of β-diketonate ligands can be used to create asymmetric catalysts for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[5][7][8]

The steric bulk of the thd ligand could impart unique selectivity in these catalytic applications.

5.3. Potential in Drug Delivery:

While direct applications of Al(thd)₃ in drug delivery are still emerging, the broader class of metal-organic compounds is being explored for this purpose. The encapsulation of therapeutic agents within metal-organic frameworks (MOFs) or the use of metal complexes as carriers are active areas of research. The biocompatibility of the degradation products, namely aluminum ions and the ligand, would need to be carefully assessed for any in vivo applications.

Safety, Handling, and Reactivity

Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is generally considered a stable solid. However, as with all chemical reagents, appropriate safety precautions should be taken.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Reactivity:

-

Hydrolysis: While the bulky ligands offer some protection, the aluminum center is susceptible to hydrolysis. Reaction with water will likely lead to the protonation of the ligand and the formation of aluminum hydroxide. The hydrolysis of Al³⁺ in aqueous solution is a complex process.[9]

-

Reaction with Alcohols: Similar to hydrolysis, reaction with alcohols (alcoholysis) can lead to the exchange of the thd ligand with alkoxide groups. This reactivity could be exploited for the synthesis of aluminum alkoxides.

-

Thermal Decomposition: At elevated temperatures, Al(thd)₃ will decompose. The decomposition pathway for non-fluorinated β-diketonates typically involves ligand fragmentation.

-

Conclusion and Future Outlook

Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is a well-defined organoaluminum complex with established applications as a precursor for materials synthesis and potential for broader use in catalysis. Its robust thermal stability, conferred by the sterically demanding dipivaloylmethanato ligands, makes it an attractive platform for further investigation. For drug development professionals, the exploration of Al(thd)₃ and its derivatives as catalysts for the synthesis of complex organic molecules presents a promising avenue of research. Furthermore, a deeper understanding of its reactivity and potential for functionalization could open doors to novel applications in areas such as controlled release and targeted delivery. Future research should focus on a more detailed elucidation of its catalytic activity in pharmaceutically relevant reactions and a thorough evaluation of its toxicological profile to assess its potential for biomedical applications.

References

-

Catalyst Application for Pharmaceutical. Technology Networks. [Link]

-

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum, 99% (99.9%-Al) [Al(TMHD)₃]. Gelest, Inc. [Link]

-

Exploring Catalysis in API Synthesis. Pharmaceutical Technology. [Link]

-

Green chemistry concept: Applications of catalysis in pharmacuetical industry. OAText. [Link]

-

Synthesis, characterization and thermostability of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III). ResearchGate. [Link]

-

Trimethylaluminum. NIST WebBook. [Link]

-

ALUMINUM TRIS(2,2,6,6-TETRAMETHYL-3,5-HE PTANEDIONATE), 98%. Research Scientific. [Link]

-

APPLICATIONS OF TRANSITION METAL CATALYSIS IN DRUG DISCOVERY AND DEVELOPMENT - An Industrial Perspective. Wiley. [Link]

-

A Mass Spectrometrical Surface Chemistry Study of Aluminum Nitride ALD from Tris-Dimethylamido Aluminum and Ammonia. ChemRxiv. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

DFT Studies on the Water-Assisted Synergistic Proton Dissociation Mechanism for the Spontaneous Hydrolysis Reaction of Al3+ in Aqueous Solution. ACS Earth and Space Chemistry. [Link]

-

Characterization of Isomers in Solid Aluminum tris-(Quinoline-8-olate) by 27Al NMR. ResearchGate. [Link]

-

Dehydration of alcohol with Lewis acid aluminum trichloride. Chemistry Stack Exchange. [Link]

-

Electrospray mass spectrometry studies of purified aluminum tridecamer in 50:50 water/methanol mixture. ResearchGate. [Link]

-

mp-23933: AlH3 (Trigonal, R-3c, 167). Materials Project. [Link]

-

Characterisation of different polymorphs of tris(8-hydroxyquinolinato)aluminium(III) using solid-state NMR and DFT calculations. PubMed Central. [Link]

-

The Crystal Structure of Mg–Al–CO 3 Layered Double Hydroxide. MDPI. [Link]

-

Bayer process. Wikipedia. [Link]

-

Chemical structure and bonding in a thorium(iii)–aluminum heterobimetallic complex. RSC Publishing. [Link]

-

Are there any chemical reactions between aluminum and alcohol that would be bad for your health? : r/chemistry. Reddit. [Link]

-

What happens when ethanol is heated in the presence of Al2o3?. Quora. [Link]

Sources

- 1. strem.com [strem.com]

- 2. Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum [cymitquimica.com]

- 3. Characterisation of different polymorphs of tris(8-hydroxyquinolinato)aluminium(III) using solid-state NMR and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Architects: How Catalysts Revolutionize API Synthesis and Sustainability - PharmaFeatures [pharmafeatures.com]

- 5. oatext.com [oatext.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 8. pharmtech.com [pharmtech.com]

- 9. pubs.acs.org [pubs.acs.org]

Introduction: A Scientist's Perspective on Proactive Safety

An In-depth Technical Guide to the Safe Handling of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum (CAS 14319-08-5)

In the realm of drug development and advanced materials science, our progress is intrinsically linked to the novel compounds we synthesize and manipulate. Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum, also known as Al(TMHD)₃, is one such compound. Its utility as a precursor in chemical vapor deposition and other sensitive applications is significant, but its handling demands a commensurate level of respect and caution. This guide is crafted not as a mere checklist of rules, but as a technical resource for the practicing scientist. Here, we will delve into the "why" behind each safety protocol, grounding our recommendations in the physicochemical properties of Al(TMHD)₃ to foster a culture of intrinsic safety and experimental integrity.

Section 1: Compound Identification and Physicochemical Profile

A foundational understanding of a compound's properties is the bedrock of its safe handling. Al(TMHD)₃ is an aluminum compound coordinated with three bulky organic ligands. This structure dictates its physical behavior and, consequently, how we must interact with it in the laboratory.

Table 1: Physicochemical Properties of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum [1][2][3][4][5]

| Property | Value | Causality and Handling Implications |

| CAS Number | 14319-08-5 | Ensures unambiguous identification for regulatory and safety documentation. |

| Molecular Formula | C₃₃H₅₇AlO₆ | The high carbon content contributes to its classification as a combustible solid. |

| Molecular Weight | 576.78 g/mol [1][3][4][5] | Its high molecular weight means it exists as a solid with low vapor pressure, reducing inhalation risk at ambient temperatures, but dust can be an issue. |

| Appearance | White to pale yellow powder/solid[2] | The powdered form necessitates careful handling to prevent aerosolization and dust formation. |

| Melting Point | 232-267 °C[2][4][5] | The high melting point indicates thermal stability at standard lab conditions, but decomposition can occur at elevated temperatures, releasing hazardous fumes.[2] |

| Solubility in Water | Insoluble[2][6] | In case of a spill, water will not be an effective solvent for cleanup. This low solubility also means it is not likely to be mobile in the environment.[6] |

| Synonyms | Al(TMHD)₃, Aluminum TMHD, Aluminum DPM[2] | Familiarity with synonyms is crucial when consulting various safety data sheets and literature. |

Section 2: Hazard Identification and Risk Assessment

Al(TMHD)₃ is classified under the Globally Harmonized System (GHS) with a "Warning" signal word.[1][3] This classification stems from its potential to cause irritation upon contact and harm if ingested. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

From an experiential standpoint, the bulky, sterically hindered ligands of the molecule are not hyper-reactive, but the fine, powdered nature of the solid is the primary physical hazard. This dust can be easily inhaled and can coat skin and mucous membranes, leading to the irritant effects noted in the hazard statements. While comprehensive toxicological data is not fully available, the known irritant properties demand a proactive and conservative approach to exposure minimization.[2][7]

Section 3: The Hierarchy of Controls: A Proactive Safety Workflow

Effective safety management is not solely reliant on personal protective equipment (PPE). It begins with systemic controls designed to minimize the hazard at its source. The following workflow, based on the industrial hygiene principle of the "Hierarchy of Controls," provides a robust framework for handling Al(TMHD)₃.

Caption: Workflow for implementing safety controls for Al(TMHD)₃.

Engineering Controls: The First Line of Defense

The primary engineering control for handling powdered Al(TMHD)₃ is containment and ventilation.

-

Protocol for Weighing and Transfer:

-

Equipment: Use a certified chemical fume hood or a powder containment hood (balance enclosure).

-

Rationale: Local exhaust ventilation captures dust at the source, preventing it from entering the researcher's breathing zone. A standard fume hood is effective, but a dedicated balance enclosure minimizes air currents that can disrupt sensitive measurements.

-

Procedure:

-

Ensure the sash is at the appropriate working height.

-

Perform all weighing and transfers at least 6 inches inside the hood.

-

Use anti-static weigh boats or liners to prevent the powder from "jumping" due to static electricity.

-

Close the primary container immediately after dispensing the required amount.

-

-

Administrative Controls: Standard Operating Procedures (SOPs)

Your actions and procedures are critical. A well-defined SOP ensures that best practices are consistently followed.

-

Access Control: Designate specific areas within the lab for handling Al(TMHD)₃. This prevents cross-contamination and unintentional exposure of personnel not directly involved in the work.

-

Decontamination:

-

Work Surfaces: At the end of the procedure, wipe down the work surface (e.g., the floor of the fume hood) with a damp cloth. Do not dry sweep, as this will aerosolize the powder.

-

Equipment: Spatulas, weigh boats, and other contaminated equipment should be decontaminated or disposed of as hazardous waste.

-

-

Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6] This removes any residual contamination that may have permeated or bypassed the gloves.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential, but it should never be the only safety measure. It is your last line of defense against exposure.

Table 2: Recommended PPE for Handling Al(TMHD)₃

| PPE Item | Specification | Rationale and Best Practices |

| Hand Protection | Nitrile, neoprene, or rubber gloves.[2] | Provides a chemical barrier against skin contact. Crucial Step: Always inspect gloves for tears or pinholes before use. Remove gloves using a technique that avoids touching the outer surface with bare skin. |

| Eye Protection | Chemical safety goggles.[2] | Protects against airborne dust particles entering the eyes, which can cause severe irritation.[2] Standard safety glasses do not provide an adequate seal against fine dust. Do not wear contact lenses.[2] |

| Respiratory Protection | NIOSH-approved N95 dust and mist respirator (if TLV is exceeded or dust cannot be controlled by ventilation).[2] | While engineering controls should prevent the need for respirators, they are necessary if ventilation is inadequate or during large-scale transfers. Users must be fit-tested and trained. |

| Lab Coat | Standard lab coat. | Protects skin and personal clothing from contamination. Contaminated lab coats should be laundered professionally, not taken home.[8] |

Section 4: Emergency Procedures: A Validated Response Plan

Preparedness is paramount. In the event of an exposure or spill, a calm and methodical response is critical.

Caption: Decision workflow for responding to an emergency involving Al(TMHD)₃.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. The mechanical action of flushing is critical to remove all particulate matter.

-

Skin Contact: Remove contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes.[6] If skin irritation persists, seek medical attention.

-

Inhalation: Move the exposed individual to fresh air.[2][6] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[6] Seek medical attention.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[6] Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Accidental Release Measures

-

Containment: Avoid dust formation.[6] For a small spill, you can gently cover it with a damp paper towel to prevent it from becoming airborne.

-

Cleanup: Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[2][6] Do not use a standard vacuum cleaner, as this will disperse fine particles through the exhaust.

-

Ventilation: Ensure the area is well-ventilated during and after cleanup.

-

PPE: Full PPE, as described in Table 2, is required for spill cleanup.

Section 5: Storage, Stability, and Disposal

Proper long-term management of the chemical is essential for laboratory safety and compliance.

Handling and Storage

-

Conditions for Safe Storage: Store in a tightly closed container in a dry and well-ventilated place.[6][8] Some suppliers recommend storage under an inert atmosphere at 2-8°C.[3] This is because the compound is hygroscopic and can react with moisture over time.[6]

-

Incompatibilities: Keep away from strong oxidizing agents.[2] The organic ligands can be oxidized, potentially leading to a runaway reaction.

-

Hazardous Decomposition Products: When exposed to high temperatures or fire, Al(TMHD)₃ may decompose to produce irritating fumes, organic acid vapors, and aluminum oxide fumes.[2]

Disposal Considerations

Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[6]

-

Waste Classification: This material is typically classified as hazardous waste.

-

Procedure: Dispose of the material as solid waste through a licensed professional waste disposal service. Do not allow the material to enter drains or the environment.

Conclusion

The safe handling of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum is not a matter of restriction but of informed practice. By understanding its physical and chemical properties, we can logically deduce the necessary precautions. The principles outlined in this guide—emphasizing engineering controls, validated procedures, and appropriate personal protection—are designed to empower the researcher. This proactive approach ensures not only personal safety but also the integrity and reproducibility of your scientific work.

References

- Strem Chemicals, Inc. (n.d.). Safety Data Sheet for Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum.

- American Elements. (n.d.). Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum Safety.

- Chemsrc. (2025). MSDS for ru(tmhd)3.

-

Gelest, Inc. (2008). Material Safety Data Sheet for ALUMINUM TETRAMETHYLHEPTANEDIONATE - AKA085. Retrieved from [Link].

- Guidechem. (n.d.). Tris-(8-hydroxyquinoline)aluminum 2085-33-8 wiki.

Sources

- 1. 14319-08-5 | Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum | Ketones | Ambeed.com [ambeed.com]

- 2. gelest.com [gelest.com]

- 3. 14319-08-5|Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum|BLD Pharm [bldpharm.com]

- 4. 三(2,2,6,6-四甲基-3,5-庚二酮酸)铝 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 三(2,2,6,6-四甲基-3,5-庚二酮酸)铝 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. ru(tmhd)3 | CAS#:38625-54-6 | Chemsrc [chemsrc.com]

- 8. Page loading... [wap.guidechem.com]

In-Depth Technical Guide to the Physical Properties of Solid-State Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum(III) [Al(TMHD)₃]

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum(III), commonly known as Al(TMHD)₃, is a solid-state organometallic compound of significant interest in various advanced applications, including as a precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of aluminum-containing thin films.[1][2] This technical guide provides a comprehensive overview of the core physical properties of solid-state Al(TMHD)₃, offering insights into its molecular structure, thermal behavior, and characterization methodologies. The causality behind experimental choices and the importance of self-validating protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of Al(TMHD)₃